molecular formula C17H22N4O B11512646 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine

Cat. No.: B11512646
M. Wt: 298.4 g/mol
InChI Key: OTXYGAOMTFNIAH-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features both an indole and an imidazole moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole and imidazole moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole moiety.

    Histamine: A compound with an imidazole ring involved in immune responses.

Uniqueness

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]amine is unique due to the combination of both indole and imidazole moieties in its structure. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to compounds with only one of these moieties .

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C17H22N4O/c1-11-14(6-7-18-9-17-12(2)19-10-20-17)15-8-13(22-3)4-5-16(15)21-11/h4-5,8,10,18,21H,6-7,9H2,1-3H3,(H,19,20)

InChI Key

OTXYGAOMTFNIAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(NC=N3)C

Origin of Product

United States

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